

# The Bitter Pill: A Technical Review of Phenacetin's Market Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Phenacetin |           |
| Cat. No.:            | B1679774   | Get Quote |

An in-depth analysis of the historical, toxicological, and regulatory context surrounding the discontinuation of a once-common analgesic.

#### For Immediate Release

This whitepaper provides a comprehensive technical overview of the historical context surrounding the withdrawal of **phenacetin** from the pharmaceutical market. Aimed at researchers, scientists, and drug development professionals, this document delves into the key scientific evidence and regulatory actions that led to the cessation of its use. It details the toxicological findings, particularly nephrotoxicity and carcinogenicity, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

# Introduction: The Rise and Fall of a Household Analgesic

Introduced in 1887, **phenacetin** was a widely used over-the-counter analgesic and antipyretic for nearly a century.[1][2][3] Often formulated in combination with aspirin and caffeine, it was a common remedy for pain and fever. However, mounting evidence of severe adverse effects, primarily kidney damage (analgesic nephropathy) and cancer, led to its gradual withdrawal from markets worldwide.[4][5] This document will explore the scientific journey that unmasked the dark side of this once-popular medication.





# **Regulatory Timeline of Phenacetin's Withdrawal**

The prohibition of **phenacetin** was a global effort, with various countries taking action as the scientific evidence of its dangers became irrefutable. Canada was among the first to act, withdrawing **phenacetin** from the market in 1978.[1] The United Kingdom followed suit in 1980, and the United States Food and Drug Administration (FDA) ordered its removal in November 1983, citing its carcinogenic and kidney-damaging properties.[1][4][5] Other countries, including Australia (1977), Germany (1986), and Belgium (1987), also banned the substance.[1]

# The Core of the Controversy: Nephrotoxicity and Carcinogenicity

The primary drivers for the withdrawal of **phenacetin** were its strong association with two severe and often fatal conditions: analgesic nephropathy and urothelial carcinoma.

# Analgesic Nephropathy: A Unique Form of Kidney Damage

Analgesic nephropathy is a chronic kidney disease characterized by papillary necrosis and interstitial nephritis.[6][7] The long-term and excessive use of analgesic mixtures containing **phenacetin** was identified as the primary cause of this condition.

Numerous case-control studies established a strong link between **phenacetin** consumption and the risk of developing analgesic nephropathy. A landmark Australian study demonstrated a relative risk of 17 (95% CI, 8.5 to 34.7) for developing analgesic nephropathy in individuals who consumed large quantities of **phenacetin**-containing analgesics.[8]



| Study (Year)                                     | Population                                                                 | Key Finding                                                                                                                                                                             |
|--------------------------------------------------|----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| McCredie et al. (1988)                           | Australian bladder cancer patients                                         | Lifetime use of 0.1 kg or more of phenacetin was associated with a significant 2-fold increased risk of bladder cancer.[1]                                                              |
| Piper et al. (1986)                              | US bladder cancer patients                                                 | Heavy, daily use of phenacetin-containing analgesics was associated with a non-significant increased risk of bladder cancer.[1]                                                         |
| McLaughlin et al. (1984)                         | US kidney cancer patients                                                  | Reported an increased risk of kidney cancer among regular users of phenacetin-containing preparations, though the findings were not statistically significant.[1]                       |
| Australian Study (McCredie et al., 1993)         | Australian renal pelvis and ureter cancer patients                         | Showed a highly increased relative risk and a strong, statistically significant doseresponse relationship between phenacetin consumption and cancers of the renal pelvis and ureter.[1] |
| Swiss Prospective Study<br>(Dubach et al., 1991) | 623 healthy women using phenacetin-containing analgesics and 621 non-users | Over 20 years, phenacetin users had a relative risk of 16.1 for death from urologic or renal disease.[9]                                                                                |

## **Carcinogenicity: A Clear and Present Danger**

The International Agency for Research on Cancer (IARC) has classified **phenacetin** as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1] The primary cancer associated



with **phenacetin** use is urothelial carcinoma, particularly of the renal pelvis.[3][4]

Case-control studies have consistently demonstrated a positive association between the use of **phenacetin**-containing analgesics and cancers of the renal pelvis and bladder, with relative risks ranging from 2.4 to over 6.[10][11] A population-based case-control study in New South Wales, Australia, found that **phenacetin**/aspirin compound analgesics increased the risk of renal pelvic cancer by a factor of 12.2 (95% CI 6.8-22.2).[12]

Animal studies provided crucial supporting evidence. Long-term feeding of **phenacetin** to rats and mice induced both benign and malignant tumors of the urinary tract.[1][13]

| Study (Year)        | Animal Model | Key Finding                                                                                                                                        |
|---------------------|--------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Isaka et al. (1979) | Rats         | Dietary administration of phenacetin caused benign and malignant tumors of the urinary tract and nasal cavity.[1][13]                              |
| Johansson (1981)    | Male Rats    | A mixture of phenacetin, phenazone, and caffeine caused liver cancer. Phenacetin alone or with phenazone slightly increased kidney tumors.[13][14] |

# **Mechanistic Insights into Phenacetin Toxicity**

The toxicity of **phenacetin** is not due to the parent compound itself but rather to its metabolic products.

#### **Metabolic Activation**

**Phenacetin** is primarily metabolized in the liver. The major pathway involves O-deethylation to form paracetamol (acetaminophen), which is the clinically relevant analgesic.[4] However, a minor but critical pathway involves the deacetylation of **phenacetin** to the carcinogenic metabolite, p-phenetidine.[4] Furthermore, the paracetamol formed can be bioactivated by



cyclooxygenases in the kidney to N-acetyl-p-benzoquinoneimine (NAPQI), a reactive metabolite that depletes cellular glutathione and leads to oxidative damage.[6]





Click to download full resolution via product page

Phenacetin's metabolic activation pathways.

### **Signaling Pathways to Toxicity**

The reactive metabolites of **phenacetin** are thought to initiate a cascade of cellular events leading to nephrotoxicity and carcinogenesis. The depletion of glutathione by NAPQI leads to increased oxidative stress, lipid peroxidation, and damage to cellular macromolecules, including DNA. This can trigger apoptotic and necrotic cell death pathways in the renal papilla. The carcinogenic metabolite, p-phenetidine, is believed to act as a tumor initiator.



Click to download full resolution via product page



Cellular pathways to phenacetin toxicity.

## **Key Experimental Protocols**

The following summarizes the methodology of a pivotal animal study that provided strong evidence for the carcinogenicity of **phenacetin**.

### Long-Term Feeding Study in Rats (Isaka et al., 1979)

- Objective: To assess the carcinogenicity of **phenacetin** in Sprague-Dawley rats.
- Methodology:
  - Animal Model: Male and female Sprague-Dawley rats.
  - Dietary Administration: Two groups of 50 male and 50 female rats were fed diets containing either 2.5% or 1.25% phenacetin for 18 months. This was followed by a 6month period on a basal diet.
  - Control Group: A control group of 65 male and 65 female rats received only the basal diet for 24 months.
  - Endpoint: Animals were monitored for tumor development. Surviving animals were sacrificed at 24 months, and all animals underwent histopathological examination of their organs.
- Results: A high incidence of neoplasms was observed in the **phenacetin**-fed groups. In the 2.5% **phenacetin** group, 96.3% of males and 77.8% of females developed tumors. In the 1.25% group, the rates were 90.9% for males and 76.0% for females. The tumors were predominantly located in the nasal cavity and urinary tract.[15]





Click to download full resolution via product page

Isaka et al. (1979) experimental workflow.



#### Conclusion

The withdrawal of **phenacetin** from the market serves as a critical case study in pharmacovigilance and the importance of post-market surveillance. The convergence of evidence from epidemiological studies, animal models, and mechanistic research unequivocally demonstrated the significant risks of nephrotoxicity and carcinogenicity associated with long-term **phenacetin** use. This body of work not only led to the removal of a harmful drug but also advanced our understanding of chemically-induced kidney disease and cancer. The lessons learned from the **phenacetin** story continue to inform modern drug development and regulatory practices, emphasizing the paramount importance of patient safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PHENACETIN Pharmaceuticals NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Why is phenacetin banned? Chemicalbook [chemicalbook.com]
- 3. Phenacetin | Research Starters | EBSCO Research [ebsco.com]
- 4. Phenacetin Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Analgesic nephropathy Wikipedia [en.wikipedia.org]
- 7. biomedres.us [biomedres.us]
- 8. Common Analgesic Agents and Their Roles in Analgesic Nephropathy: A Commentary on the Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. PHENACETIN (Group 2A) and ANALGESIC MIXTURES CONTAINING PHENACETIN (Group 1) Overall Evaluations of Carcinogenicity NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Different roles for phenacetin and paracetamol in cancer of the kidney and renal pelvis -PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. Phenacetin and Analgesic Mixtures Containing Phenacetin 15th Report on Carcinogens
   NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. scispace.com [scispace.com]
- To cite this document: BenchChem. [The Bitter Pill: A Technical Review of Phenacetin's Market Withdrawal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679774#historical-context-of-phenacetin-withdrawal-from-the-market]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com